Delafloxacin
Description
Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)
Delafloxacin has been extensively studied in the treatment of acute bacterial skin and skin structure infections (ABSSSIs), demonstrating robust efficacy in multiple clinical trials.
Phase II and III Clinical Trial Outcomes
Phase II and III clinical trials have established the efficacy of this compound in treating ABSSSIs. In a Phase 2 trial, intravenous this compound was compared with linezolid (B1675486) and vancomycin (B549263) in 256 patients with ABSSSIs, including cellulitis, abscesses, and wound infections. dovepress.comcabidigitallibrary.org The results of two pivotal Phase III studies (PROCEED trials) further supported these findings, demonstrating the effectiveness of both intravenous (IV) and oral formulations of this compound. oup.com These trials were designed in accordance with FDA and European Medicines Agency guidelines and randomized patients to receive either this compound monotherapy or a combination of vancomycin plus aztreonam (B1666516). oup.com The primary endpoint in the Phase III trials was the objective clinical response at 48 to 72 hours after starting treatment, defined as at least a 20% decrease in lesion size. baxdela.com
Comparative Studies with Standard-of-Care Therapies
This compound has been compared against several standard-of-care therapies for ABSSSIs, consistently demonstrating non-inferiority and, in some cases, superior outcomes in specific patient populations.
Vancomycin: In a Phase 2 study, this compound showed significantly higher cure rates compared to vancomycin. cabidigitallibrary.orgresearchgate.net A network meta-analysis of 34 studies also found that this compound had a significantly better composite clinical response than vancomycin. dovepress.comoup.comnih.govfrontiersin.orgresearchgate.net
Linezolid: A Phase 2 trial showed that cure rates with this compound were comparable to those with linezolid. cabidigitallibrary.orgresearchgate.net A systematic review and meta-analysis also concluded that the effectiveness of this compound was non-inferior to linezolid. nih.gov
Tigecycline (B611373): A randomized, double-blind, multicenter Phase 2 trial compared two doses of this compound with tigecycline in patients with complicated skin and skin-structure infections. The clinical cure rates were similar across all treatment arms. nih.gov Another meta-analysis confirmed that this compound's effectiveness was non-inferior to tigecycline. nih.gov
Vancomycin plus Aztreonam: Two Phase III, double-blind, randomized studies compared this compound with the combination of vancomycin plus aztreonam. nih.gov The results showed that this compound monotherapy was non-inferior to the combination therapy for both the objective response and the investigator-assessed response at follow-up. baxdela.com
Clinical Cure Rates and Microbiological Eradication Rates
Across multiple studies, this compound has demonstrated high clinical cure and microbiological eradication rates.
In a Phase 2 trial comparing this compound to tigecycline, the clinical cure rates at the test-of-cure visit were 94.3% for this compound 300mg, 92.5% for this compound 450mg, and 91.2% for tigecycline. nih.gov Another Phase 2 study reported a cure rate of 88% for this compound compared to 82% for linezolid. nih.gov
A meta-analysis of four randomized controlled trials showed that this compound had a similar clinical cure rate to comparator drugs in the treatment of ABSSSI. asm.orghcplive.com The microbiological eradication rate (both documented and presumed) was also similar to that of the comparators. asm.orghcplive.com
In the pooled data from the Phase III PROCEED trials, the investigator-assessed clinical success (cure + improved) at the follow-up visit was 84.7% for the this compound group and 84.1% for the vancomycin/aztreonam group. oup.com
| ABSSSI Clinical and Microbiological Response Rates | | :--- | :--- | | Endpoint | Finding | | Phase II Clinical Cure Rate (vs. Tigecycline) | this compound 300mg: 94.3%this compound 450mg: 92.5%Tigecycline: 91.2% | | Phase II Clinical Cure Rate (vs. Linezolid) | this compound: 88%Linezolid: 82% | | Phase III Investigator-Assessed Success (vs. Vancomycin/Aztreonam) | this compound: 84.7%Vancomycin/Aztreonam: 84.1% | | Microbiological Eradication Rate (vs. Comparators) | Similar rates for both documented and presumed eradication. asm.orghcplive.com |
Efficacy in Specific Patient Subgroups
This compound has shown particular efficacy in certain patient subgroups that can be challenging to treat.
Obese Patients: In a Phase 2 trial, the difference in cure rates between this compound and vancomycin was particularly significant in obese patients (BMI ≥30 kg/m ²). cabidigitallibrary.orgresearchgate.net A network meta-analysis also indicated that the results for composite clinical response in obese patients favored this compound over vancomycin. dovepress.comnih.gov
MRSA Infections: this compound has demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). Multiple studies have shown that the clinical cure and microbiological eradication rates for MRSA-associated ABSSSIs were similar between this compound and comparator drugs. asm.orghcplive.com In the Phase III trials, this compound was comparable to vancomycin/aztreonam in the eradication of MRSA. oup.com
| Efficacy of this compound in Patient Subgroups | | :--- | :--- | | Subgroup | Finding | | Obese Patients (BMI ≥30 kg/m ²) | Significantly higher cure rates with this compound compared to vancomycin in a Phase 2 trial. cabidigitallibrary.orgresearchgate.net Favorable composite clinical response compared to vancomycin in a network meta-analysis. dovepress.comnih.gov | | MRSA Infections | Similar clinical cure and microbiological eradication rates compared to comparator drugs. asm.orghcplive.com Comparable MRSA eradication rate to vancomycin/aztreonam in Phase III trials. oup.com |
Community-Acquired Bacterial Pneumonia (CABP)
This compound has also been approved for the treatment of community-acquired bacterial pneumonia (CABP).
Phase III Clinical Trial Outcomes
A Phase III randomized, double-blind study (DEFINE-CABP) compared the efficacy and safety of intravenous-to-oral this compound to moxifloxacin (B1663623) in adults with CABP. hcplive.commedicaldialogues.innih.gov The study met its primary endpoint, demonstrating that this compound was non-inferior to moxifloxacin. hcplive.comnih.gov
The early clinical response (ECR) at 96 hours after initiation of therapy in the intent-to-treat (ITT) population was 88.9% for patients treated with this compound, compared to 89.0% for those treated with moxifloxacin. hcplive.commedicaldialogues.innih.gov At the test-of-cure visit, this compound also demonstrated non-inferiority to moxifloxacin, with success rates of 90.5% and 89.7%, respectively, in the ITT population. medicaldialogues.in
Microbiological success rates for key respiratory pathogens were high for this compound, including for Streptococcus pneumoniae, Staphylococcus aureus (including MRSA), Haemophilus influenzae, and atypical pathogens like Mycoplasma pneumoniae and Legionella pneumophila. asm.org
| Phase III CABP Trial Outcomes: this compound vs. Moxifloxacin | | :--- | :--- | | Endpoint | This compound | Moxifloxacin | | Early Clinical Response (ECR) at 96 hours (ITT Population) | 88.9% | 89.0% | | Investigator-Assessed Success at Test of Cure (ITT Population) | 90.5% | 89.7% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDCPNMLZGFQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172331 | |
| Record name | Delafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189279-58-1 | |
| Record name | Delafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189279-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Delafloxacin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189279581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Delafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6315412YVF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Research of Delafloxacin Action
Dual-Targeting Inhibition of Bacterial Topoisomerases
Delafloxacin's efficacy stems from its ability to inhibit both DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes vital for bacterial survival. patsnap.comnih.gov It traps these enzymes in a state where they are covalently bound to cleaved DNA, forming a ternary complex (enzyme-DNA-drug) that blocks the re-ligation of the DNA strands. dovepress.comdntb.gov.ua This action results in double-strand DNA breaks, which are lethal to the bacterium. patsnap.comdovepress.com A distinguishing feature of this compound is its more balanced or equipotent activity against both enzymes compared to other fluoroquinolones, which often show a preference for one target over the other depending on the bacterial species. nih.govnih.gov This dual-targeting is thought to reduce the likelihood of resistance development, as mutations in both target enzymes would be required. patsnap.com
Interaction with DNA Gyrase (Topoisomerase II)
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process necessary to relieve the torsional strain that builds up during DNA replication and transcription. patsnap.comyoutube.com Composed of two GyrA and two GyrB subunits, it is the primary target for many quinolones in Gram-negative bacteria. nih.govmdpi.com this compound effectively inhibits DNA gyrase, preventing the necessary supercoiling and relaxation of DNA. nih.govnih.gov This inhibition halts DNA replication more rapidly because DNA gyrase acts ahead of the replication fork to remove positive supercoils. nih.gov this compound's strong affinity for DNA gyrase contributes significantly to its potent activity, particularly against Gram-positive organisms like Staphylococcus aureus, which is a departure from the typical fluoroquinolone pattern where topoisomerase IV is the primary target in such bacteria. nih.govnih.gov
Interaction with Topoisomerase IV
Topoisomerase IV is the other critical type II topoisomerase targeted by this compound. Its primary role is in the decatenation, or separation, of replicated daughter chromosomes following a round of DNA replication. patsnap.comnih.gov This enzyme, composed of two ParC and two ParE subunits, is essential for the proper partitioning of genetic material into daughter cells during cell division. nih.gov Inhibition of topoisomerase IV by this compound prevents this separation, leading to a failure in cell division and ultimately, cell death. patsnap.comnih.gov While traditionally considered the main target for fluoroquinolones in Gram-positive bacteria, this compound shows potent, balanced activity against topoisomerase IV as well. nih.govyoutube.com X-ray crystallography studies of Streptococcus pneumoniae topoisomerase IV have revealed that two this compound molecules, chelated with magnesium ions, intercalate at the DNA cleavage site, stabilizing the enzyme-DNA complex and blocking the resealing of the DNA break. imperial.ac.uknih.govnih.gov
Comparative Affinity for Dual Targets vs. Other Fluoroquinolones
A key characteristic of this compound is its balanced, high-affinity targeting of both DNA gyrase and topoisomerase IV, which contrasts with other fluoroquinolones that often exhibit a preferential target. nih.govnih.gov For instance, older fluoroquinolones are generally more active against DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. nih.govmdpi.com this compound, however, shows potent and more equipotent inhibition of both enzymes in both bacterial types. nih.gov This dual-target affinity is believed to contribute to its broad spectrum of activity and its effectiveness against strains that have developed resistance to other fluoroquinolones through mutations in one of the target enzymes. imperial.ac.uksemanticscholar.org
Research has shown that this compound can be more potent at inhibiting these enzymes than other common fluoroquinolones. For example, in studies involving S. aureus, this compound often demonstrates a greater affinity for DNA gyrase compared to other fluoroquinolones. nih.gov This balanced and potent dual-targeting mechanism is a significant advantage, potentially lowering the frequency of resistance selection. nih.gov
Table 1: Comparative Inhibitory Activity of Fluoroquinolones against Topoisomerase IV and DNA Gyrase Note: IC50 is the half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates greater potency.
| Fluoroquinolone | Target Organism | Target Enzyme | IC₅₀ (µg/mL) |
| This compound | S. aureus | Topoisomerase IV | 0.5 |
| DNA Gyrase | 0.9 | ||
| Ciprofloxacin (B1669076) | S. aureus | Topoisomerase IV | 3.6 |
| DNA Gyrase | 1.8 | ||
| Moxifloxacin (B1663623) | S. aureus | Topoisomerase IV | 0.9 |
| DNA Gyrase | 1.8 |
This table is a representation of data found in scientific literature; exact values may vary between studies.
Impact on Bacterial DNA Synthesis and Cellular Processes
By inhibiting the essential functions of DNA gyrase and topoisomerase IV, this compound has a profound and rapid impact on fundamental bacterial cellular processes, primarily DNA synthesis. patsnap.comnih.gov
Interference with DNA Replication
The primary consequence of this compound's action is the swift inhibition of bacterial DNA replication. nih.govnih.gov The stabilization of the enzyme-DNA cleavage complexes by the drug creates physical barriers that stall the progression of replication forks. dovepress.commdpi.com Inhibition of DNA gyrase prevents the removal of positive supercoils ahead of the replication machinery, while inhibition of topoisomerase IV prevents the separation of newly synthesized DNA strands, both of which effectively halt the entire replication process. patsnap.comnih.gov The accumulation of these stalled complexes and the resulting double-strand DNA breaks trigger a cascade of events leading to the cessation of DNA synthesis and ultimately, bactericidal activity. patsnap.comdovepress.com
Effects on Transcription and Repair Mechanisms
The functions of DNA gyrase and topoisomerase IV are not limited to DNA replication. DNA gyrase, in particular, plays a crucial role in managing DNA topology during transcription, the process of creating RNA from a DNA template. patsnap.comnih.gov By inhibiting DNA gyrase, this compound can also interfere with transcription. nih.govnih.gov The formation of the ternary drug-enzyme-DNA complex can create lesions that are recognized by bacterial DNA repair systems. However, the persistence of these complexes and the generation of extensive double-strand breaks can overwhelm the cell's repair capacity, contributing to the lethal effects of the drug. nih.govnih.gov Therefore, this compound's mechanism disrupts a nexus of critical cellular functions including replication, chromosome segregation, transcription, and DNA repair. patsnap.comfrontiersin.org
Influence of Microenvironmental pH on Antimicrobial Activity
The antimicrobial efficacy of the fluoroquinolone antibiotic, this compound, is notably influenced by the pH of the surrounding microenvironment. This characteristic distinguishes it from many other antibiotics in its class and has significant implications for its clinical application, particularly in the context of infections occurring in acidic environments such as skin and soft tissue infections, urinary tract infections, and within the phagolysosomes of immune cells. kjom.orgnih.gov
Enhanced Potency in Acidic Environments
A defining feature of this compound is its enhanced bactericidal activity under acidic conditions. nih.gov Unlike many other fluoroquinolones, which are zwitterionic and lose potency in low pH environments, this compound, an anionic fluoroquinolone, demonstrates a significant increase in its antimicrobial strength. nih.govasm.org This unique property is attributed to its chemical structure, specifically the absence of a strongly basic group at the C-7 position, which imparts a weakly acidic character to the molecule. tandfonline.com
Research has consistently shown that as the pH of the medium decreases, the minimum inhibitory concentration (MIC) of this compound against various pathogens, including both Gram-positive and Gram-negative bacteria, also decreases. nih.gov For instance, studies have demonstrated a marked reduction in this compound MICs when the pH is lowered from a neutral 7.2-7.4 to an acidic 5.5. kjom.orgnih.gov This effect is particularly pronounced against Gram-positive bacteria like Staphylococcus aureus. nih.gov In one study, the MIC of this compound against S. aureus was found to be 5 to 7 times lower at a pH of 5.5 compared to a pH of 7.4. kjom.org Another study reported a 10-fold increase in this compound's potency against intracellular S. aureus at an acidic pH compared to a neutral pH. nih.govasm.org
The enhanced activity of this compound in acidic environments is a key differentiator from other fluoroquinolones like moxifloxacin, ciprofloxacin, and levofloxacin (B1675101), which typically exhibit reduced antibacterial activity as the pH decreases. frontiersin.org
Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound against *Staphylococcus aureus***
| pH | Relative MIC | Fold Change in Potency (compared to pH 7.4) |
|---|---|---|
| 7.4 | Baseline | - |
| 5.5 | 5 to 7 times lower | 5-7x increase |
Mechanisms Underlying pH-Dependent Activity
The superior performance of this compound in acidic conditions is primarily due to its unique chemical properties and how they influence its interaction with bacterial cells. patsnap.com The key mechanism involves the molecule's ionization state in response to changes in pH. mdpi.com
At a neutral pH of 7.4, this compound exists predominantly in its anionic (negatively charged) form. mdpi.com However, in an acidic environment (pH ≤ 5.5), a significant portion of the this compound molecules become non-ionized (neutral). tandfonline.commdpi.com This uncharged state facilitates the diffusion of the drug across the bacterial cell membrane, leading to increased intracellular accumulation. patsnap.comnih.gov
Once inside the bacterial cell, where the cytoplasmic pH is maintained at a neutral level, the this compound molecule deprotonates and reverts to its anionic form. frontiersin.orgmdpi.com In this charged state, the drug is less likely to diffuse back out of the cell, effectively becoming trapped within the bacterium. frontiersin.orgmdpi.com This leads to a higher intracellular concentration of this compound, resulting in more potent inhibition of its target enzymes, DNA gyrase and topoisomerase IV, and consequently, enhanced bactericidal activity. patsnap.comnih.gov
Studies have confirmed this mechanism by demonstrating a 10-fold greater accumulation of this compound in S. aureus at a pH of 5.5 compared to a pH of 7.4. mdpi.com This increased intracellular concentration directly correlates with the observed decrease in MIC values and enhanced bactericidal effect in acidic environments. nih.govasm.orgnih.gov In contrast, zwitterionic fluoroquinolones like moxifloxacin show the opposite effect, with decreased accumulation and activity in acidic pH. nih.govasm.orgnih.gov
Antimicrobial Spectrum and in Vitro Activity Research
Activity Against Gram-Positive Organisms
Delafloxacin consistently exhibits potent in vitro activity against numerous Gram-positive bacteria, often surpassing that of other fluoroquinolones. oup.comresearchgate.net Studies show it maintains activity against strains that have developed resistance to other fluoroquinolones. oup.comnih.gov
This compound has shown significant potency against MRSA. In phase 3 clinical trials for acute bacterial skin and skin structure infections (ABSSSI), this compound's Minimum Inhibitory Concentration (MIC) values for MRSA isolates were substantially lower than those of levofloxacin (B1675101). asm.org Specifically, the MIC₅₀/₉₀ values for this compound against MRSA were 0.12/0.25 µg/ml, compared to 4/8 µg/ml for levofloxacin. asm.org Another study reported a this compound MIC₉₀ of 0.5 µg/ml against MRSA. frontiersin.org
Against a collection of 30 MRSA clinical isolates, this compound demonstrated an MIC₅₀ of 0.03 mg/L and an MIC₉₀ of 0.5 mg/L. oup.com In a surveillance study, 83.6% of MRSA isolates were inhibited at the FDA-approved susceptible breakpoint of ≤0.25 µg/ml. nih.gov Research on MRSA blood isolates revealed an MIC₉₀ of 1 mg/L with a 68% susceptibility rate. nih.gov The same study noted that this compound demonstrated superior activity compared to levofloxacin against vancomycin-intermediate (VISA), vancomycin-resistant (VRSA), and daptomycin-non-susceptible S. aureus (DNSSA) strains. nih.gov However, its activity against these highly resistant phenotypes was limited, with susceptibility rates of 40% for VISA, 7% for VRSA, and 38% for DNSSA. nih.gov
Table 1: In Vitro Activity of this compound Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Study Population | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility | Citation |
|---|---|---|---|---|
| ABSSSI Clinical Trial Isolates | 0.12 | 0.25 | - | asm.org |
| General MRSA Isolates | - | 0.5 | - | frontiersin.org |
| Clinical MRSA Isolates (n=30) | 0.03 | 0.5 | - | oup.com |
| MRSA Blood Isolates (n=110) | - | 1.0 | 68% | nih.gov |
| Vancomycin-Intermediate S. aureus (VISA) | - | 1.0 | 40% | nih.gov |
| Daptomycin-Non-Susceptible S. aureus (DNSSA) | - | 1.0 | 38% | nih.gov |
| Vancomycin-Resistant S. aureus (VRSA) | - | 4.0 | 7% | nih.gov |
This compound is highly potent against MSSA. asm.org In a study evaluating isolates from skin and skin structure infections, this compound showed excellent in vitro activity, with an MIC₉₀ of 0.008 mg/l against levofloxacin-susceptible MSSA strains. nih.gov Another report cited a this compound MIC₉₀ of 0.008 µg/ml for MSSA. frontiersin.org A large surveillance study from 2014 found that this compound was the most potent agent tested against MSSA, with MIC₉₀ values of 0.03 µg/ml for isolates from the United States and ≤0.004 µg/ml for European isolates. asm.org In a separate investigation, 100% of MSSA isolates were found to be susceptible to this compound, with an MIC₅₀ of ≤0.008 mg/L. nih.gov Furthermore, surveillance data showed that 98.5% of MSSA isolates were inhibited at the FDA susceptible breakpoint of ≤0.25 μg/ml. nih.gov
Table 2: In Vitro Activity of this compound Against Methicillin-Susceptible Staphylococcus aureus (MSSA)
| Study Population | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility | Citation |
|---|---|---|---|---|
| Levofloxacin-Susceptible MSSA | - | 0.008 | - | nih.gov |
| General MSSA Isolates | - | 0.008 | - | frontiersin.org |
| U.S. Isolates (2014) | - | 0.03 | - | asm.org |
| European Isolates (2014) | - | ≤0.004 | - | asm.org |
| General MSSA Isolates | ≤0.008 | - | 100% | nih.gov |
| Surveillance Isolates | - | - | 98.5% (at ≤0.25) | nih.gov |
Research indicates that this compound is active against Coagulase-Negative Staphylococci, including strains resistant to other fluoroquinolones. asm.orgnih.gov A study focusing on isolates from patients with cancer found this compound to be more active against CoNS than ciprofloxacin (B1669076) and levofloxacin. oup.com In isolates from ABSSSI and osteomyelitis, the susceptibility rate of CoNS to this compound was 83.3%, with MIC₅₀/₉₀ values of 0.06/1 mg/L. nih.gov A 2014 surveillance study reported MIC₉₀ values against methicillin-susceptible CoNS (MS-CoNS) of 0.12 µg/ml for U.S. isolates and 0.008 µg/ml for European isolates. asm.org The same study noted that among fluoroquinolone-resistant CoNS, 88.3% of isolates were inhibited by this compound at a concentration of ≤0.5 µg/ml. asm.org
Table 3: In Vitro Activity of this compound Against Coagulase-Negative Staphylococcus (CoNS)
| Isolate Type | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility | Citation |
|---|---|---|---|---|
| General CoNS | 0.06 | 1.0 | 83.3% | nih.gov |
| MS-CoNS (U.S. Isolates) | - | 0.12 | - | asm.org |
| MS-CoNS (European Isolates) | - | 0.008 | - | asm.org |
| Fluoroquinolone-Resistant CoNS | - | - | 88.3% (at ≤0.5) | asm.org |
This compound has demonstrated potent activity against various streptococcal species. asm.orgmdpi.com It was found to be the most potent agent tested against S. pneumoniae, viridans group streptococci, and beta-hemolytic streptococci in a 2014 surveillance program. asm.org For S. pneumoniae, MIC₅₀ and MIC₉₀ values were 0.008 and 0.015 µg/ml, respectively. nih.govasm.org this compound maintained this activity against penicillin-resistant and multidrug-resistant S. pneumoniae strains. nih.govasm.org
Even against highly levofloxacin-resistant invasive S. pneumoniae isolates, this compound showed significant activity, with MIC₅₀/₉₀ values of 0.064/0.12 mg/L. nih.govelsevier.es For other streptococci, this compound showed MIC₅₀/₉₀ values of 0.016/0.03 µg/ml against Streptococcus pyogenes and 0.008/0.016 µg/ml against the Streptococcus anginosus group, with 100% of isolates from both groups being susceptible. nih.gov Against viridans group streptococci, the MIC₅₀/₉₀ values were 0.015/0.03 µg/ml. asm.org
Table 4: In Vitro Activity of this compound Against Streptococci Species
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility | Citation |
|---|---|---|---|---|
| Streptococcus pneumoniae (All) | 0.008 | 0.015 | - | nih.govasm.org |
| Levofloxacin-Resistant S. pneumoniae | 0.064 | 0.12 | - | nih.govelsevier.es |
| Streptococcus pyogenes | 0.016 | 0.03 | 100% | nih.gov |
| Streptococcus anginosus Group | 0.008 | 0.016 | 100% | nih.gov |
| Viridans Group Streptococci | 0.015 | 0.03 | - | asm.org |
| Beta-hemolytic Streptococci | 0.008 | 0.015 | - | asm.org |
The activity of this compound against enterococci varies by species. It demonstrates good in vitro activity against Enterococcus faecalis but is less active against Enterococcus faecium. frontiersin.orgnih.gov Multiple studies have reported an MIC₉₀ of 1 mg/L for E. faecalis. frontiersin.orgnih.govmdpi.com The MIC₅₀ for E. faecalis has been reported between 0.06 and 0.12 mg/L. nih.govmdpi.com One surveillance program found the susceptibility of E. faecalis to be 66.2% based on an MIC₅₀/₉₀ of 0.12/1 µg/ml. nih.gov In a study of isolates from cancer patients, 60% of vancomycin-susceptible E. faecalis isolates were also susceptible to this compound. oup.com
In contrast, this compound is not expected to have useful clinical activity against E. faecium, with multiple sources reporting an MIC₉₀ of >4 mg/L. frontiersin.orgnih.govmdpi.com
Table 5: In Vitro Activity of this compound Against Enterococci Species
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility | Citation |
|---|---|---|---|---|
| Enterococcus faecalis | 0.06 - 0.12 | 1.0 | 66.2% | nih.govnih.govmdpi.com |
| Enterococcus faecium | - | >4.0 | - | frontiersin.orgnih.govmdpi.com |
Activity Against Gram-Negative Organisms
This compound possesses in vitro activity against a variety of Gram-negative organisms, although this activity can be variable and is generally less potent than its activity against Gram-positive cocci. oup.comnih.gov Its activity against Pseudomonas aeruginosa has been noted as a key feature. nih.gov
Studies show that this compound's activity against P. aeruginosa is comparable to other anti-pseudomonal fluoroquinolones, with reported MIC₅₀/₉₀ values of 0.25/4 mg/l and a susceptibility rate of 65%. nih.gov Another study found a higher susceptibility rate of 71.4% with an MIC₅₀/₉₀ of 0.25/1 mg/L. nih.gov
Against Enterobacterales, its activity is similar to that of ciprofloxacin and levofloxacin. nih.govoup.com However, for key pathogens like Escherichia coli and Klebsiella pneumoniae, MIC₉₀ values often exceed clinical breakpoints, particularly in isolates that are already resistant to levofloxacin or produce extended-spectrum beta-lactamases (ESBL). nih.gov For instance, susceptibility rates among ESBL-producing E. coli and K. pneumoniae were found to be only 17.3% and 5.7%, respectively. nih.gov
This compound has shown more potent activity against certain other Enterobacterales, such as Klebsiella oxytoca (MIC₉₀ 0.12 mg/l), Enterobacter aerogenes (MIC₉₀ 0.25 µg/ml), and Citrobacter koseri (MIC₉₀ 0.06 µg/ml). nih.govasm.org In one study, Enterobacter cloacae had a susceptibility rate of 85.7% with an MIC₅₀ of 0.03 mg/L. nih.gov
Table 6: In Vitro Activity of this compound Against Select Gram-Negative Organisms
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility | Citation |
|---|---|---|---|---|
| Pseudomonas aeruginosa | 0.25 | 1.0 - 4.0 | 65% - 71.4% | nih.govnih.gov |
| Escherichia coli | - | >4.0 | 65% | nih.gov |
| Klebsiella pneumoniae | - | >4.0 | 78% | nih.gov |
| Klebsiella oxytoca | 0.06 | 0.12 | - | asm.org |
| Enterobacter cloacae | 0.03 | - | 85.7% | nih.gov |
| Haemophilus influenzae | - | - | - | asm.orgnih.gov |
| Moraxella catarrhalis | - | - | - | nih.govnih.gov |
Pseudomonas aeruginosa
This compound has shown variable in vitro efficacy against Pseudomonas aeruginosa. Studies have reported a range of minimum inhibitory concentration (MIC) values. One study on 52 clinical isolates of P. aeruginosa reported an MIC50 of 1 mg/L, with a broad MIC range of 0.125 to 128 mg/L. mdpi.com In this collection, 21 of the 52 strains were susceptible to this compound. mdpi.com Another study involving 52 non-mucoid P. aeruginosa isolates found an MIC50 of 0.56 mg/L and an MIC90 of 2.19 mg/L, with an MIC range of 0.064 to >32 mg/L. researchgate.net
Research on multidrug-resistant (MDR) P. aeruginosa from cystic fibrosis sputum demonstrated that this compound exhibited a 2- to 4-fold reduction in MICs in artificial sputum media, which has a lower pH, suggesting enhanced activity in the microenvironment of the cystic fibrosis lung. mdpi.com In a study of isolates from patients with acute bacterial skin and skin-structure infections and osteomyelitis, this compound (MIC50 0.25 mg/L) was found to be at least four times more potent than levofloxacin and ciprofloxacin (MIC50 1 mg/L) against P. aeruginosa. nih.govresearchgate.net However, isolates from patients with cancer showed low susceptibility rates to this compound. oup.com
**Table 1: In Vitro Activity of this compound Against *Pseudomonas aeruginosa***
| Study Population | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
|---|---|---|---|
| Clinical Isolates mdpi.com | 0.125 - 128 | 1 | - |
| Non-mucoid Isolates researchgate.net | 0.064 - >32 | 0.56 | 2.19 |
| ABSSSI & Osteomyelitis Isolates nih.gov | - | 0.25 | 1 |
| Cystic Fibrosis Sputum Isolates mdpi.com | - | - | - |
Escherichia coli
The in vitro activity of this compound against Escherichia coli has been documented in several studies. In a collection of 47 E. coli strains, the MIC50 for this compound was 0.125 mg/L, while the MIC90 was 64 mg/L. nih.govmdpi.com This study also noted that 47% of the isolates were resistant to this compound. mdpi.com Another study reported an MIC90 of 0.06 mg/L for E. coli. nih.gov For isolates from patients with cancer, this compound showed similar activity to ciprofloxacin and levofloxacin, but with low susceptibility rates. oup.comnih.gov Research comparing resistance evolution found that for this compound-challenged E. coli, resistance evolved much slower in acidic conditions compared to neutral pH. nih.gov
**Table 2: In Vitro Activity of this compound Against *Escherichia coli***
| Study Population | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
|---|---|---|---|
| Clinical Isolates nih.govmdpi.com | - | 0.125 | 64 |
| General Isolates nih.gov | - | - | 0.06 |
| Cancer Patient Isolates oup.com | - | - | - |
Klebsiella pneumoniae
**Table 3: In Vitro Activity of this compound Against *Klebsiella pneumoniae***
| Study Population | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
|---|---|---|---|
| General Isolates asm.org | - | - | >4 |
| Clinical Isolates mdpi.com | - | 0.25 | - |
| ABSSSI & Osteomyelitis Isolates bjid.org.brscielo.br | - | 1 | >4 |
Neisseria gonorrhoeae
This compound has demonstrated potent in vitro activity against Neisseria gonorrhoeae, including strains resistant to other antimicrobials. A study of 117 N. gonorrhoeae strains, which included 110 clinical isolates, found the MIC50, MIC90, and MIC ranges for this compound to be 0.06 μg/ml, 0.125 μg/ml, and ≤0.001 to 0.25 μg/ml, respectively. nih.govresearchgate.netasm.orgnih.gov These values were notably lower than those for ciprofloxacin. nih.gov The study also highlighted that this compound was highly active against ciprofloxacin-resistant and multidrug-resistant isolates. nih.govasm.org The frequency of spontaneous mutation to this compound resistance was low, ranging from 10⁻⁷ to <10⁻⁹. nih.govresearchgate.net
**Table 4: In Vitro Activity of this compound Against *Neisseria gonorrhoeae***
| Study Population | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
|---|---|---|---|
| Clinical & Reference Strains nih.govresearchgate.netasm.orgnih.gov | ≤0.001 - 0.25 | 0.06 | 0.125 |
Haemophilus influenzae
This compound has shown high potency against Haemophilus influenzae. A study that tested 200 isolates of H. influenzae reported that this compound was the most potent agent tested. nih.govnih.gov The susceptibility to this compound was not affected by the β-lactamase status of the isolates. nih.govnih.gov
**Table 5: In Vitro Activity of this compound Against *Haemophilus influenzae***
| Study Population | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
|---|---|---|---|
| Clinical Isolates nih.govnih.gov | - | - | - |
Moraxella catarrhalis
Similar to its activity against H. influenzae, this compound has demonstrated potent in vitro activity against Moraxella catarrhalis. In a study of 100 isolates, this compound was the most potent agent evaluated. nih.govnih.gov The presence of β-lactamase in the isolates did not impact the activity of this compound. nih.govnih.gov
**Table 6: In Vitro Activity of this compound Against *Moraxella catarrhalis***
| Study Population | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
|---|---|---|---|
| Clinical Isolates nih.govnih.gov | - | - | - |
Enterobacter cloacae
This compound has shown activity against Enterobacter cloacae. A study on isolates from patients with acute bacterial skin and skin-structure infections and osteomyelitis reported a this compound susceptibility rate of 85.7% with an MIC50 of 0.03 mg/L. bjid.org.br This activity was comparable to that of ciprofloxacin. nih.govbjid.org.br Another study involving isolates from cancer patients also found that the susceptibility of E. cloacae to this compound was 85%, which was the same as that observed for ciprofloxacin and levofloxacin. oup.com
**Table 7: In Vitro Activity of this compound Against *Enterobacter cloacae***
| Study Population | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
|---|---|---|---|
| ABSSSI & Osteomyelitis Isolates bjid.org.br | - | 0.03 | - |
| Cancer Patient Isolates oup.com | - | - | - |
Activity Against Atypical Pathogens
This compound has shown good in vitro activity against atypical microorganisms commonly associated with respiratory tract infections. mims.comscienhub.org
This compound exhibits potent in vitro activity against Legionella pneumophila. Research has demonstrated that this compound has greater activity against L. pneumophila than moxifloxacin (B1663623). scienhub.org In a study involving 14 isolates of Legionella pneumophila, the MIC₉₀ was reported to be 0.125 mg/L. mims.com Furthermore, this compound has been shown to have intracellular bactericidal activity against Legionella, which is crucial for eradicating this intracellular pathogen. nih.gov In a phase 3 clinical trial for community-acquired bacterial pneumonia (CABP), a microbiological success rate of 93.1% was observed for L. pneumophila. nih.govnih.gov
This compound is active against Chlamydia species, which are obligate intracellular pathogens. tandfonline.com Studies have reported minimum inhibitory concentrations (MICs) for Chlamydia spp. ranging from 0.03 to 0.06 mg/L. tandfonline.com In a phase 3 clinical trial, this compound demonstrated a 100% microbiological success rate against Chlamydia pneumoniae. nih.govnih.gov
This compound has demonstrated good in vitro activity against Mycoplasma pneumoniae. mims.com The MIC₅₀ and MIC₉₀ values for this compound against M. pneumoniae are reported to be 0.25 and 0.5 mg/L, respectively. mims.com Its in vitro activity has been shown to be similar to that of moxifloxacin. scienhub.org Clinical trial data for CABP showed a microbiological success rate of 96.7% for M. pneumoniae with this compound treatment. nih.govnih.gov
Activity Against Anaerobic Bacteria
The in vitro activity of this compound against anaerobic bacteria has been shown to be notably superior to that of other fluoroquinolones. jmilabs.com It exhibits high activity against a variety of anaerobic organisms, including Gram-positive cocci and various rods. mims.comjmilabs.com
Minimum Inhibitory Concentration (MIC) Profiling and Susceptibility Studies
This compound has undergone extensive in vitro susceptibility testing against a wide array of contemporary bacterial pathogens. These studies consistently demonstrate its potent activity, particularly against Gram-positive organisms, including resistant phenotypes. researchgate.netbaxdela.com The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, are a key measure of its in vitro potency.
This compound has shown very low MIC values against Staphylococcus aureus, including methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) strains, with MIC₅₀/₉₀ values often reported as ≤0.008/0.25 mg/L. mims.combaxdela.comelsevier.es It is also highly active against various streptococcal species, such as Streptococcus pneumoniae, with MIC₅₀ and MIC₉₀ values of 0.008 and 0.015 µg/ml, respectively. researchgate.net Its activity against many Gram-negative bacteria is comparable to other fluoroquinolones. baxdela.com
Below is a table summarizing the in vitro activity of this compound against a selection of clinically relevant bacteria.
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Staphylococcus aureus (all) | 0.008 | 0.25 | ≤0.004 - >4 |
| Staphylococcus aureus (MRSA) | 0.12 | 0.25 | 0.12 - 4 |
| Streptococcus pneumoniae | 0.008 | 0.015 | ≤0.002 - 0.5 |
| Enterococcus faecalis | 0.12 | 1 | ≤0.004 - 2 |
| Haemophilus influenzae | ≤0.001 | 0.004 | N/A |
| Moraxella catarrhalis | 0.008 | 0.008 | N/A |
| Escherichia coli | 0.12 | 4 | N/A |
| Klebsiella pneumoniae | 0.25 | >4 | N/A |
| Pseudomonas aeruginosa | 0.25 | 4 | N/A |
| Bacteroides fragilis | 0.12 | 0.12 | 0.06 - 2 |
| Legionella pneumophila | N/A | 0.125 | N/A |
| Mycoplasma pneumoniae | 0.25 | 0.5 | N/A |
| Chlamydia spp. | N/A | N/A | 0.03 - 0.06 |
Note: MIC values can vary slightly between studies due to different methodologies and isolate collections. Data compiled from multiple sources. mims.comnih.govnih.govtandfonline.comnih.govresearchgate.netbaxdela.comelsevier.es
Mechanisms of Resistance to Delafloxacin
Target Enzyme Mutations
The primary mechanism of resistance to delafloxacin involves alterations in its target enzymes, DNA gyrase and topoisomerase IV. These alterations typically arise from point mutations in the quinolone resistance-determining regions (QRDRs) of the genes that encode the subunits of these enzymes. nih.govmdpi.commdpi.com
Mutations in Quinolone Resistance-Determining Regions (QRDRs)
The QRDRs are specific segments within the gyrA, gyrB, parC, and parE genes where resistance-conferring mutations most frequently occur. nih.govmdpi.com These mutations lead to amino acid substitutions in the corresponding enzyme subunits, which can diminish the binding affinity of this compound to its targets, thereby reducing its inhibitory effect.
Mutations in the gyrA gene, which encodes the A subunit of DNA gyrase, are a common mechanism of fluoroquinolone resistance. For this compound, specific amino acid substitutions in the GyrA protein have been identified in various resistant bacterial isolates. In Staphylococcus aureus, a prevalent mutation observed is S84L. nih.gov In Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, common gyrA mutations include substitutions at Thr83 and Asp87, such as Thr83Ile, Ser83Leu, and Asp87Asn. nih.govmdpi.comnih.gov Studies on Klebsiella pneumoniae have identified gyrA mutations like Ser83Ile, Ser83Tyr, and Asp87Ala in this compound-resistant strains. mdpi.comnih.gov
Mutations in the gyrB gene, which encodes the B subunit of DNA gyrase, are generally considered a less frequent cause of fluoroquinolone resistance compared to gyrA mutations. mdpi.commdpi.com While mutations in gyrB have been noted in strains resistant to older fluoroquinolones such as norfloxacin (B1679917) and ciprofloxacin (B1669076), their specific contribution to this compound resistance is not as extensively documented. researchgate.net The primary focus in this compound resistance studies remains on mutations within gyrA, parC, and parE.
The parC gene encodes the C subunit of topoisomerase IV, another primary target of this compound. Mutations in the QRDR of parC are frequently observed in this compound-resistant bacteria, often in conjunction with gyrA mutations. In methicillin-resistant Staphylococcus aureus (MRSA), substitutions at S80 (e.g., S80F/Y) and E84 (e.g., E84K/G) in the ParC protein are significant. nih.govdoaj.org The E84K/G mutations, in particular, have been linked to high-level this compound resistance, especially when they occur alongside gyrA mutations. nih.govdoaj.org In P. aeruginosa and E. coli, common parC mutations include Ser87Leu and Ser80Ile, respectively. nih.govmdpi.comnih.gov For K. pneumoniae, the Ser80Ile substitution in ParC is consistently found in this compound-resistant strains. mdpi.comnih.gov
Mutations in the parE gene, encoding the E subunit of topoisomerase IV, also contribute to this compound resistance, although they are generally less common than parC mutations. mdpi.commdpi.com In some studies of MRSA, parE mutations such as D432N and P585S have been identified, though their impact on this compound's minimum inhibitory concentration (MIC) appeared to be less significant compared to mutations in gyrA and parC. nih.gov In E. coli, a parE mutation, I529L, has been observed in a highly resistant strain in combination with multiple gyrA and parC mutations. mdpi.com Research on P. aeruginosa has also identified various parE mutations, including Thr223Ala, Glu459Val, and Val200Met, in this compound-resistant strains. nih.gov
Emergence of Resistance with Single vs. Multiple Point Mutations
A critical aspect of this compound resistance is the accumulation of mutations. While a single mutation in a target enzyme can lead to a modest increase in the MIC, high-level resistance typically requires multiple mutations. dntb.gov.ua Often, a combination of mutations in both DNA gyrase and topoisomerase IV is necessary to confer clinically significant resistance to this compound. nih.govdntb.gov.ua
For instance, studies on S. aureus have shown that while double mutations in gyrA and parC (e.g., S84L in GyrA and S80F/Y in ParC) are common, the addition of a third mutation, such as E84K/G in ParC, is often required for high-level resistance. nih.govdoaj.org Similarly, in E. coli, this compound-resistant strains frequently possess multiple mutations across gyrA, parC, and sometimes parE. mdpi.comresearchgate.net Research indicates that at least three QRDR mutations are often necessary for this compound resistance in E. coli. researchgate.net This is in contrast to some older fluoroquinolones, where a single mutation could result in clinical resistance. dntb.gov.ua The requirement for multiple mutations suggests a higher genetic barrier to the development of resistance for this compound. dntb.gov.ua
Data Tables
Table 1: Common QRDR Mutations Associated with this compound Resistance
| Gene | Bacterium | Amino Acid Substitution | Reference(s) |
| gyrA | Staphylococcus aureus | S84L | nih.gov |
| Pseudomonas aeruginosa | Thr83Ile | nih.gov | |
| Escherichia coli | Ser83Leu, Asp87Asn | mdpi.comnih.gov | |
| Klebsiella pneumoniae | Ser83Ile, Ser83Tyr, Asp87Ala | mdpi.comnih.gov | |
| parC | Staphylococcus aureus | S80F/Y, E84K/G | nih.govdoaj.org |
| Pseudomonas aeruginosa | Ser87Leu | nih.gov | |
| Escherichia coli | Ser80Ile, E84V | mdpi.com | |
| Klebsiella pneumoniae | Ser80Ile | mdpi.comnih.gov | |
| parE | Staphylococcus aureus | D432N, P585S | nih.gov |
| Pseudomonas aeruginosa | Thr223Ala, Glu459Val, Val200Met | nih.gov | |
| Escherichia coli | I529L | mdpi.com |
Table 2: this compound Resistance in E. coli with Single vs. Multiple Mutations
| Strain Type | Number of QRDR Mutations | Key Mutations | This compound Susceptibility | Reference(s) |
| Susceptible | 0-1 | None or single mutation | Susceptible | nih.gov |
| Resistant | 3 | gyrA (S83L, D87N), parC (S80I) | Resistant | researchgate.net |
| Highly Resistant | 5 | gyrA (S83L, D87N), parC (S80I, E84V), parE (I529L) | High-Level Resistance | mdpi.comresearchgate.net |
Efflux Pump Mechanisms
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. Overexpression of these pumps is a significant contributor to fluoroquinolone resistance.
Several families of efflux pumps are implicated in this compound resistance across different bacterial species.
Staphylococcus aureus : In S. aureus, efflux pumps such as NorA, NorB, and NorC, which are encoded by chromosomal genes, are known to confer resistance to fluoroquinolones. fums.ac.ir Overexpression of these pumps can lead to reduced susceptibility. nih.govjidc.orgnih.gov Additionally, the plasmid-encoded QacC efflux pump has been identified in high-level this compound-resistant S. aureus isolates, highlighting its key role in the development of resistance. nih.gov
Gram-Negative Bacteria : In Gram-negative bacteria, the Resistance-Nodulation-Cell Division (RND) family of efflux pumps is particularly important.
In Klebsiella pneumoniae , the AcrAB and OqxAB efflux pumps have been identified in all tested this compound-resistant strains, often in combination with QRDR mutations. mdpi.com
In Pseudomonas aeruginosa , the MexAB-OprM and MexCD-OprJ efflux pumps were uniformly present in this compound-resistant strains. mdpi.com
In Escherichia coli , the AcrAB-TolC efflux pump plays a role in reducing susceptibility. asm.org
In Neisseria gonorrhoeae , mutations in the mtrE gene, part of the MtrC-MtrD-MtrE efflux system, and the norM efflux pump have been associated with reduced susceptibility to this compound. nih.govoup.com
Efflux pumps are a major factor in the acquisition of this compound resistance. nih.gov Their contribution is often demonstrated by the use of efflux pump inhibitors (EPIs), such as phenylalanine-arginine-β-naphthylamide (PAβN) and reserpine.
In studies with E. coli, the use of an EPI led to a significant reduction in the this compound minimum inhibitory concentration (MIC), particularly in strains that developed resistance under acidic conditions, confirming the substantial role of efflux in these isolates. asm.org Similarly, in S. aureus, EPIs revealed an important contribution of efflux systems to the development of high-level this compound resistance. nih.gov The loss of AcrAB-TolC function during this compound treatment in E. coli not only potentiated the drug's activity but also decreased the development of resistance in subsequent generations. asm.org In multidrug-resistant P. aeruginosa and K. pneumoniae, resistance to this compound is conferred by a combination of multiple QRDR mutations and the presence of several efflux pumps. mdpi.commdpi.com
Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms
Plasmid-mediated quinolone resistance (PMQR) involves the acquisition of resistance genes located on plasmids, which can be transferred between bacteria. nih.gov While PMQR determinants typically confer only low-level resistance, they can facilitate the selection of higher-level resistance mechanisms. nih.gov The primary PMQR mechanisms include:
Target Protection Proteins : Qnr proteins (such as QnrA, QnrB, QnrS) protect DNA gyrase and topoisomerase IV from fluoroquinolone inhibition. mdpi.comnih.gov
Enzymatic Modification : The AAC(6')-Ib-cr enzyme is a variant of an aminoglycoside acetyltransferase that can acetylate and inactivate certain fluoroquinolones. mdpi.comnih.gov
Efflux Pumps : Plasmids can also carry genes for efflux pumps, such as OqxAB and QepA. mdpi.comnih.gov
In clinical isolates of K. pneumoniae and E. coli, PMQR determinants like qnrS1, qnrB1, and aac(6')-Ib-cr have been detected in this compound-resistant strains, often co-existing with QRDR mutations. mdpi.comnih.govresearchgate.netresearchgate.net The presence of these PMQR determinants can contribute to an increase in this compound MIC values. researchgate.netresearchgate.net
Rate of Resistance Selection and Mutant Prevention Concentrations
The propensity for a drug to select for resistant mutants can be evaluated by determining the frequency of spontaneous resistance and the mutant prevention concentration (MPC). The MPC is the lowest drug concentration that prevents the growth of any first-step resistant mutants in a large bacterial population. nih.gov
Rate of Resistance Selection : this compound generally exhibits a low probability for the selection of resistant mutants.
For methicillin-resistant S. aureus (MRSA), spontaneous this compound resistance frequencies were low, ranging from 2 × 10⁻⁹ to <9.5 × 10⁻¹¹. oup.comresearchgate.net
In Neisseria gonorrhoeae, the frequency of spontaneous mutation was between 10⁻⁷ to <10⁻⁹. nih.gov
Studies on E. coli have shown that resistance to this compound evolves significantly slower compared to ciprofloxacin, particularly at the acidic pH often found at infection sites. asm.orgnih.gov
Mutant Prevention Concentration (MPC) : this compound's MPC values are generally low, indicating a good profile for restricting the selection of resistant mutants. nih.gov
Against MRSA isolates, this compound MPCs were found to be only one to four times the MIC for any given isolate, which was lower than comparator fluoroquinolones. oup.comresearchgate.net
Even when mutants are selected from quinolone-resistant isolates, the this compound MICs and MPCs often remain low. oup.com
Cross-Resistance Profiles with Other Fluoroquinolones and Antimicrobial Classes
Cross-resistance occurs when resistance to one antibiotic confers resistance to another.
With Other Fluoroquinolones : this compound-resistant Gram-negative bacteria are frequently resistant to other fluoroquinolones, including ciprofloxacin, levofloxacin (B1675101), and moxifloxacin (B1663623). mdpi.comnih.govresearchgate.net However, the pattern is not always symmetrical. In one study, 72.9% of E. coli strains that developed resistance to ciprofloxacin also became resistant to this compound. asm.orgnih.gov Conversely, only 39.9% of strains that developed resistance to this compound showed cross-resistance to ciprofloxacin, suggesting this compound may retain activity against some ciprofloxacin-resistant populations. asm.orgnih.gov For Gram-positive bacteria like S. aureus and S. pneumoniae, this compound can remain active against isolates resistant to other fluoroquinolones, such as levofloxacin. oup.comelsevier.esnih.gov
With Other Antimicrobial Classes : this compound resistance is often associated with multidrug resistance. This compound-resistant strains of E. coli and K. pneumoniae frequently exhibit co-resistance to beta-lactams, through the production of extended-spectrum beta-lactamases (ESBLs) like CTX-M-15 or carbapenemases like NDM-1. mdpi.comnih.govresearchgate.netmdpi.com
Molecular Epidemiology of this compound Resistance (e.g., Sequence Types in E. coli)
Whole-genome sequencing has enabled the tracking of specific high-risk international clones associated with this compound resistance. The distribution of sequence types (STs) among this compound-resistant isolates provides insight into their molecular epidemiology.
Escherichia coli : Several multidrug-resistant high-risk clones have been identified among this compound-resistant E. coli. These include ST131, ST43, ST57, ST162, and a new sequence type, ST15840. nih.govresearchgate.netmdpi.com The association of resistance with pandemic clones like ST131 is of significant clinical concern.
Klebsiella pneumoniae : this compound-resistant isolates have been identified as belonging to internationally disseminated high-risk clones, including ST147, ST307, and ST377. mdpi.comnih.gov These clones often carry multiple resistance determinants, including carbapenemase genes. mdpi.com
Pseudomonas aeruginosa : Among this compound-resistant P. aeruginosa, identified sequence types include ST235, ST316, and ST395. mdpi.com
Interactive Data Table: this compound Resistance Mechanisms and Associated Bacterial Clones Use the filter to explore data for specific bacteria.
Pharmacokinetic and Pharmacodynamic Pk/pd Research of Delafloxacin
Absorption Characteristics
Delafloxacin is absorbed rapidly following oral administration. nih.gov
The absolute bioavailability of an oral 450 mg dose of this compound is approximately 58.8% to 59%. drugbank.comnih.govmdpi.comnih.gov Studies have shown that the total systemic exposure (AUC) following a single 450 mg oral dose is equivalent to a single 300 mg intravenous (IV) dose, which allows for transitioning between the two administration routes. mdpi.comnih.govnih.gov The time to reach peak plasma concentration (Tmax) after a single oral dose is between 0.75 and 2.5 hours. drugbank.commdpi.comnih.gov Steady-state concentrations are typically achieved within approximately three days. nih.gov
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Absolute Bioavailability | 58.8% drugbank.comnih.gov |
| Time to Peak (Oral) | 0.75–2.5 hours drugbank.comnih.gov |
| Plasma Protein Binding | ~84% nih.govmdpi.comnih.gov |
| Volume of Distribution | 30–48 L drugbank.comnih.govfda.gov |
| Elimination Half-Life (IV) | ~3.7 hours drugbank.comnih.gov |
| Elimination Half-Life (Oral) | 4.2 to 8.5 hours nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
The absorption of oral this compound is not significantly affected by food in a clinically relevant way. nih.govnih.gov While food may delay the time to reach maximum concentration, it does not have an appreciable effect on the total systemic exposure (AUC). nih.govnih.gov
However, co-administration with products containing multivalent cations can significantly reduce the absorption of oral this compound. nih.gov Chelation in the gastrointestinal tract with antacids containing aluminum or magnesium, as well as products containing iron or zinc, can lead to lower systemic concentrations. nih.govnih.govnih.gov It is recommended to separate the administration of this compound from these products. drugbank.comnih.gov
Distribution and Tissue Penetration
This compound has a steady-state volume of distribution of 30 to 48 liters, which is similar to the volume of total body water, indicating good distribution throughout the body. drugbank.comnih.govnih.govfda.gov
This compound is approximately 84% bound to human plasma proteins. drugbank.comnih.govmdpi.comnih.gov The binding is primarily to albumin. nih.govnih.govnih.gov This binding is not significantly impacted by renal impairment. nih.govfda.gov
This compound demonstrates high penetration into the lung compartment. tandfonline.comnih.gov Studies have shown that concentrations in the epithelial lining fluid (ELF) are substantially higher than the concentrations of free drug in the plasma. mdpi.comnih.govdaneshyari.com The mean penetration ratio into the ELF versus free plasma concentration is reported to be 13:1. tandfonline.comnih.gov This high level of distribution into pulmonary tissue makes it a suitable option for respiratory infections. tandfonline.com
This compound has been shown to accumulate within various cells, including macrophages. nih.govfda.gov Its unique anionic structure influences its intracellular penetration. nih.gov Under acidic conditions, which can be characteristic of infection sites like phagolysosomes, this compound exists predominantly in a non-ionized form, which enhances its uptake by bacterial and eukaryotic cells. nih.gov Studies in THP-1 macrophage cell lines showed that intracellular accumulation increased significantly in acidic pH environments compared to neutral pH. fda.gov In contrast, the accumulation of moxifloxacin (B1663623) was not similarly enhanced by acidic pH. fda.gov Fractionation studies have indicated that this compound is found primarily in the soluble fraction of the cell, suggesting it is mainly present in the cytosol. fda.govasm.org This ability to accumulate within cells contributes to its activity against intracellular pathogens such as Staphylococcus aureus. nih.govasm.org
Elimination Pathways
The elimination of this compound from the body occurs through multiple routes, primarily involving the kidneys and to a lesser extent, the feces. Metabolism also plays a role in its clearance.
Renal excretion is the predominant pathway for the elimination of this compound and its metabolites. nih.gov Following a single intravenous administration of radiolabeled this compound, approximately 65% to 66% of the total radioactive dose was recovered in the urine. tandfonline.comnih.gov This urinary excretion consists of both the unchanged parent drug and its glucuronide metabolites. drugbank.com Specifically, about 41.2% of the recovered dose in urine is the active, unchanged this compound. tandfonline.com The renal clearance of the parent compound accounts for approximately 35% to 45% of the total clearance. medscape.comnih.gov Studies have shown a direct correlation between this compound elimination and renal function, with clearance decreasing as renal impairment becomes more severe. nih.gov For instance, in individuals with normal renal function, the mean renal clearance was 6.03 L/h, which significantly decreased to 0.44 L/h in those with severe renal impairment. nih.govresearchgate.net
This compound undergoes metabolism primarily through Phase II glucuronidation, with oxidative metabolism playing a minor role. tandfonline.com Glucuronidation is mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1, UGT1A3, and UGT2B15. drugbank.commedscape.com The main circulating metabolite is a direct glucuronide conjugate of this compound, which is eliminated exclusively in the urine and accounts for about 20.4% of a recovered dose. tandfonline.comnih.gov In contrast to some other fluoroquinolones that undergo significant Phase I hepatic metabolism, this compound's reliance on glucuronidation is a distinguishing feature. tandfonline.com Oxidative metabolism accounts for less than 1% of an administered dose. drugbank.commedscape.com
Pharmacodynamic Modeling and Efficacy Determinants
The bactericidal activity of this compound is concentration-dependent, and specific pharmacodynamic indices are used to predict its clinical efficacy and the potential for resistance development. nih.gov
The ratio of the free drug area under the plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) is the key pharmacodynamic parameter that correlates with the efficacy of this compound. nih.govasm.org This index is a reliable predictor of bactericidal activity for fluoroquinolones. nih.gov In a murine lung infection model, the fAUC/MIC ratio required for a 1-log10 reduction in bacterial count varied by pathogen. For methicillin-susceptible Staphylococcus aureus (MSSA), the target was 0.4, while for methicillin-resistant S. aureus (MRSA) with higher baseline MICs, the target was significantly higher at 24.7. nih.govresearchgate.net For E. coli and P. aeruginosa, the mean fAUC/MIC targets for a 1-log10 CFU reduction were 26.2 and 5.0, respectively. nih.gov Monte Carlo simulations based on these targets help in optimizing dosing regimens to achieve a high probability of target attainment (PTA). For instance, against MRSA with an MIC90 of 0.25 µg/mL, a dose of 300 mg is predicted to achieve a PTA of over 90%. asm.orgresearchgate.net
While fAUC/MIC is the primary predictor of efficacy, the ratio of the maximum plasma concentration (Cmax) to the MIC is also an important parameter, particularly for assessing the potential for the emergence of antibiotic-resistant microorganisms. psu.edu For fluoroquinolones in general, a Cmax/MIC ratio of greater than 10 has been shown in vitro to help prevent the selection of resistant strains. psu.edu Maintaining an adequate concentration above the MIC is crucial to minimize the opportunity for resistance to develop. psu.edu While specific Cmax/MIC targets for this compound resistance suppression are not as extensively defined as the fAUC/MIC efficacy targets, the principle of achieving a high peak concentration relative to the pathogen's MIC is a key consideration in its use.
Population Pharmacokinetic (PopPK) Modeling
Population pharmacokinetic (PopPK) modeling plays a crucial role in understanding the variability in drug concentrations among individuals and for optimizing dosing strategies. For this compound, several PopPK models have been developed to characterize its pharmacokinetic profile in various populations and to identify significant factors that influence its disposition.
Multiple studies have consistently described the pharmacokinetics of this compound using a three-compartment model. oup.comasm.orgresearchgate.netasm.orgoup.comnih.govnih.govresearchgate.net This model structure implies that after administration, this compound distributes from the central compartment (bloodstream) into two peripheral tissue compartments at different rates. A key feature of this compound's pharmacokinetics is its mixed linear and nonlinear clearance. asm.orgresearchgate.netasm.orgoup.comnih.govnih.govresearchgate.net This means that the drug is eliminated through both a saturable (nonlinear) pathway and a first-order (linear) pathway.
A PopPK analysis integrating data from four Phase 1, one Phase 2, and two Phase 3 studies was conducted to support dose selection for patients with acute bacterial skin and skin structure infections (ABSSSI). oup.comresearchgate.net The analysis included data from both intravenous (IV) and oral (PO) administration of this compound. oup.com The final dataset for one of these analyses comprised 6,211 plasma concentrations from 157 subjects. oup.com
Covariate analysis in these models has identified several factors that contribute to the inter-individual variability in this compound pharmacokinetics. Creatinine clearance (CLcr) has been consistently identified as a clinically significant covariate affecting the linear portion of this compound clearance. oup.com As renal function decreases, the linear clearance of this compound also decreases. oup.com Body weight has been shown to influence the volume of the central compartment. oup.comasm.orgresearchgate.netasm.orgnih.gov Specifically, the volume of the central compartment tends to increase with increasing body weight. oup.com Additionally, for oral administration, the absorption rate of this compound was found to be slower when administered with a high-fat meal compared to when taken under fasted conditions. oup.com
In a study focused on the Chinese population, a PopPK model was developed based on data from a Phase I clinical trial of intravenous this compound. asm.orgresearchgate.netnih.gov This study also confirmed that a three-compartment model with mixed linear and nonlinear clearance best described the pharmacokinetic characteristics of this compound. asm.orgresearchgate.netasm.orgnih.govnih.gov Body weight was included as a significant covariate in this model. asm.orgresearchgate.netasm.orgnih.gov
The developed PopPK models have been validated through various methods, including goodness-of-fit plots, bootstrap analysis, and visual predictive checks, demonstrating their robustness and predictive performance. nih.gov These models have proven useful in simulating this compound exposures in different patient populations and under various conditions to support dosing recommendations. oup.comoup.com
Table 1: Key Features of this compound Population Pharmacokinetic Models
| Model Feature | Description | Source(s) |
| Structural Model | Three-compartment | oup.comasm.orgresearchgate.netasm.orgoup.comnih.govnih.govresearchgate.net |
| Elimination | Mixed linear and nonlinear clearance | asm.orgresearchgate.netasm.orgoup.comnih.govnih.govresearchgate.net |
| Absorption (Oral) | Two parallel first-order absorption processes | oup.com |
Table 2: Significant Covariates Identified in this compound PopPK Models
| Covariate | Effect on Pharmacokinetic Parameter | Source(s) |
| Creatinine Clearance (CLcr) | The linear portion of clearance decreases with decreasing baseline CLcr. | oup.com |
| Body Weight | The volume of the central compartment increases with increasing body weight. | oup.comasm.orgresearchgate.netasm.orgnih.gov |
| Food (High-Fat Meal) | The absorption rate is slower after a high-fat meal compared to fasted conditions. | oup.com |
Clinical Efficacy Research in Specific Infection Models
Community-Acquired Bacterial Pneumonia (CABP)
Comparative Efficacy with Other Antimicrobials (e.g., Moxifloxacin)
Delafloxacin has been compared to other antimicrobials, most notably moxifloxacin (B1663623), in clinical trials for various infections. In a phase 3 clinical trial for community-acquired bacterial pneumonia (CABP), this compound demonstrated non-inferiority to moxifloxacin. asm.org The early clinical response (ECR) rates in the intent-to-treat (ITT) population were comparable, with 88.9% for this compound and 89.0% for moxifloxacin. nih.govnih.gov At the test-of-cure (TOC) visit, the clinical success rates were also similar at 90.5% for this compound and 89.7% for moxifloxacin. nih.gov
Interestingly, in a subgroup of patients with Chronic Obstructive Pulmonary Disease (COPD) or asthma, this compound showed a significantly better clinical response rate compared to moxifloxacin (93.4% vs. 76.8%). nih.govmdpi.com When considering a composite endpoint of clinical response and improvement in vital signs at the Early Clinical Response (ECR) timepoint, this compound was favored over moxifloxacin (52.7% vs. 43.0%). nih.govresearchgate.net
From a microbiological perspective, this compound exhibited greater in vitro potency than moxifloxacin against key respiratory pathogens. asm.org Based on Minimum Inhibitory Concentration (MIC) values, this compound was at least 16-fold more active than moxifloxacin against Gram-positive and fastidious Gram-negative pathogens isolated from patients in the CABP trial. asm.orgmdpi.com It also maintained activity against various resistant phenotypes, including penicillin-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). asm.org
In the context of acute bacterial skin and skin structure infections (ABSSSI), a network meta-analysis found this compound to have a significantly better composite clinical response compared to vancomycin (B549263), ceftobiprole, fusidic acid, iclaprim, and telavancin. nih.gov When compared to vancomycin plus aztreonam (B1666516) in phase 3 trials, this compound was non-inferior in both objective and investigator-assessed clinical responses. oup.comresearchgate.net
The following table summarizes the comparative clinical efficacy of this compound and Moxifloxacin in the treatment of Community-Acquired Bacterial Pneumonia (CABP).
| Efficacy Endpoint | This compound | Moxifloxacin | Notes |
|---|---|---|---|
| Early Clinical Response (ECR) in ITT Population | 88.9% | 89.0% | Demonstrated non-inferiority. nih.govnih.gov |
| Clinical Success at Test-of-Cure (TOC) in ITT Population | 90.5% | 89.7% | Similar success rates. nih.gov |
| Clinical Response in Patients with COPD or Asthma | 93.4% | 76.8% | Statistically significant difference favoring this compound. nih.govmdpi.com |
| Composite of Clinical Response and Vital Sign Improvement at ECR | 52.7% | 43.0% | Favored this compound. nih.govresearchgate.net |
Potential Therapeutic Applications in Other Infections
Uncomplicated Gonococcal Infections
The efficacy of this compound has been evaluated for the treatment of uncomplicated gonorrhea. In a phase 3, multicenter, randomized study, a single oral dose of this compound was compared to a single intramuscular injection of ceftriaxone (B1232239). clinicaltrials.govnih.gov The study aimed to establish the non-inferiority of this compound to ceftriaxone for treating uncomplicated urogenital gonorrhea. nih.gov
The results indicated that the single-dose regimen of this compound did not meet the non-inferiority criteria compared to ceftriaxone. nih.gov In the urogenital microbiological intention-to-treat population, the cure rates were 85.1% for this compound versus 91.0% for ceftriaxone. nih.gov Treatment failures with this compound were notably more frequent in infections caused by Neisseria gonorrhoeae isolates with higher this compound MIC values (≥0.008 µg/mL). nih.gov While this compound has potent in vitro activity against N. gonorrhoeae, with MIC50 and MIC90 values of 0.06 µg/mL and 0.125 µg/mL respectively in one study, the clinical trial results suggest that the single-dose regimen may not be sufficient for reliable eradication. nih.govresearchgate.net
The following table presents the clinical trial outcomes for this compound versus Ceftriaxone in the treatment of uncomplicated gonorrhea.
| Parameter | This compound | Ceftriaxone | Reference |
|---|---|---|---|
| Urogenital Cure Rate (MITT Population) | 85.1% (194/228) | 91.0% (91/100) | nih.gov |
Complicated Urinary Tract Infections
This compound is being considered as a potential treatment for complicated urinary tract infections (cUTIs). oup.comnih.gov This is based on its pharmacological properties, including its excretion in the urine and its enhanced activity in acidic environments, which is characteristic of the urinary tract. mdpi.comnih.gov The broad spectrum of activity of this compound, which includes pathogens commonly associated with UTIs, further supports its potential application in this area. oup.com However, specific clinical trial data on the efficacy of this compound for the treatment of cUTIs is not yet widely available.
Intra-abdominal Infections
This compound's properties make it a candidate for the treatment of intra-abdominal infections (IAIs). oup.com Its spectrum of activity covers Enterobacteriaceae and anaerobic bacteria, which are common causative pathogens in IAIs. oup.comnih.gov Furthermore, its ability to diffuse effectively in acidic and lipid-rich environments is advantageous for treating infections within the abdominal cavity. oup.com A phase IIIb clinical trial was designed to compare intravenous to oral this compound with the best available therapy for surgical site infections, including those following abdominal surgery, which suggests its potential role in managing infections in this anatomical region. clinconnect.ioclinicaltrials.gov However, specific efficacy data from completed clinical trials for complicated intra-abdominal infections are still emerging.
Helicobacter pylori Infections
The in vitro activity of this compound against Helicobacter pylori suggests it could be a therapeutic option, particularly in cases of resistance to other antibiotics. nih.gov Studies have shown that this compound has greater in vitro activity than levofloxacin (B1675101) against some levofloxacin-resistant H. pylori strains. researchgate.netnih.gov Specifically, among a collection of levofloxacin-resistant isolates, 53.5% had this compound MICs of ≤0.125 mg/L, which is considered susceptible. nih.gov The presence of certain mutations in the gyrA gene, such as N87K and D91N, in levofloxacin-resistant strains did not confer resistance to this compound, whereas the N87I mutation was associated with dual resistance. researchgate.netnih.gov This suggests that this compound could be a viable alternative in salvage therapy for H. pylori infections, pending further clinical investigation. nih.govresearchgate.net
The following table details the in vitro susceptibility of levofloxacin-resistant H. pylori to this compound.
| gyrA Mutation in Levofloxacin-Resistant H. pylori | This compound Susceptibility | Reference |
|---|---|---|
| N87I | Associated with dual resistance | researchgate.netnih.gov |
| N87K | Remained susceptible to this compound | researchgate.netnih.gov |
| D91N | Remained susceptible to this compound | researchgate.netnih.gov |
| D91G | Not associated with this compound resistance | nih.gov |
| D91Y | Not associated with this compound resistance | nih.gov |
Osteomyelitis (Case Studies and In Vitro Activity)
This compound has demonstrated potent in vitro activity against pathogens commonly implicated in osteomyelitis. In a study comparing its activity against bacterial isolates from patients with osteomyelitis and ABSSSI, this compound was the most active fluoroquinolone against staphylococci, including MRSA, and Pseudomonas aeruginosa. bjid.org.brnih.gov It was at least 64 times more potent than levofloxacin and ciprofloxacin (B1669076) against Staphylococcus aureus (MIC50 ≤0.008 mg/L) and at least 4 times more potent against P. aeruginosa (MIC50 0.25 mg/L). bjid.org.brscielo.br this compound also showed strong activity against biofilm-producing pathogens. bjid.org.brscielo.br
While large-scale clinical trials are limited, a case study has reported the successful use of this compound in treating osteomyelitis. nih.govresearchgate.net A 94-year-old male with osteomyelitis of the heel caused by a multidrug-resistant P. aeruginosa (intermediate to ciprofloxacin) was treated successfully with this compound. nih.gov The isolate was found to be susceptible to this compound with an MIC of 0.125 mg/L. nih.gov The patient showed clinical improvement, and the treatment was well-tolerated, allowing for an earlier hospital discharge. nih.govresearchgate.net This case highlights the potential of this compound as a therapeutic option for osteomyelitis, particularly when caused by resistant organisms. nih.gov
The following table summarizes the in vitro activity of this compound against key osteomyelitis pathogens.
| Pathogen | This compound MIC50 (mg/L) | Comparator MIC50 (mg/L) | Reference |
|---|---|---|---|
| Staphylococcus aureus | ≤0.008 | Levofloxacin/Ciprofloxacin: Not specified, but this compound was at least 64-times more potent. | bjid.org.brscielo.br |
| Coagulase-negative Staphylococcus | 0.06 | Not specified | bjid.org.brscielo.br |
| Pseudomonas aeruginosa | 0.25 | Levofloxacin/Ciprofloxacin: 1 | bjid.org.brscielo.br |
| Enterobacter cloacae | 0.03 | Ciprofloxacin: 0.03 | bjid.org.brscielo.br |
Fluoroquinolone-Resistant P. aeruginosa Lung Infections in Cystic Fibrosis
The emergence of fluoroquinolone-resistant Pseudomonas aeruginosa presents a significant therapeutic challenge in the management of chronic lung infections in individuals with cystic fibrosis (CF). Research has explored the potential of this compound as a treatment option for these difficult-to-treat infections, primarily through in vitro studies that model the unique environment of the CF lung and case reports.
An important characteristic of the CF airway is the acidic pH of the airway surface liquid, which can impact the activity of certain antibiotics. nih.gov this compound's chemical structure is unique among fluoroquinolones; it is an anionic molecule that is uncharged in acidic environments, which may enhance its penetration across bacterial cell membranes. nih.gov This property has led to investigations into its efficacy in conditions that mimic the CF lung.
A key area of research has been the in vitro susceptibility of ciprofloxacin-resistant P. aeruginosa isolates from CF patients to this compound. One study involving 52 non-mucoid P. aeruginosa isolates from adults with CF demonstrated that this compound had greater in vitro activity than ciprofloxacin. qub.ac.uk Notably, a significant portion of ciprofloxacin-resistant isolates remained susceptible to this compound. qub.ac.uk Specifically, 35.7% of ciprofloxacin-resistant isolates were found to be sensitive to this compound. qub.ac.uk While both drugs were effective against sensitive isolates, this compound's value was more apparent against isolates with intermediate or full resistance to ciprofloxacin. qub.ac.uk
Table 1: Comparative In Vitro Activity of this compound and Ciprofloxacin Against P. aeruginosa from Cystic Fibrosis Patients
| Parameter | This compound (mg/L) | Ciprofloxacin (mg/L) |
|---|---|---|
| MIC Range | 0.064 - >32 | 0.047 - >32 |
| MIC50 | 0.56 | 1.69 |
| MIC90 | 2.19 | 8.0 |
Data sourced from a study of 52 non-mucoid P. aeruginosa isolates from adult CF patients. dntb.gov.ua
Further research has utilized in vitro models that simulate the sputum environment of the CF lung to evaluate this compound's effectiveness. In one such study, the activity of this compound was compared to that of ciprofloxacin and levofloxacin against six multidrug-resistant P. aeruginosa (MDR-Psa) strains isolated from CF sputum. nih.gov This research found that this compound exhibited 2- to 4-fold reductions in minimum inhibitory concentrations (MICs) in artificial sputum media, which mimics the CF lung microenvironment, compared to standard culture media. nih.gov This enhanced activity in a low pH environment translated to significantly better bacterial killing in a time-kill model compared to levofloxacin and ciprofloxacin at certain physiologically relevant concentrations. nih.gov
Table 2: Bactericidal Activity of this compound Compared to Ciprofloxacin and Levofloxacin in a Cystic Fibrosis Sputum Time-Kill Model
| Drug Concentration | Comparator | Statistical Significance (p-value) |
|---|---|---|
| Cmed | Levofloxacin | p = 0.033 |
| Cmin | Levofloxacin | p = 0.004 |
| Cmin | Ciprofloxacin | p = 0.024 |
Cmed = median concentration, Cmin = minimum concentration. Data from an in vitro study against MDR-Psa. nih.gov
While large-scale clinical trials are lacking, a case report has documented the successful eradication of a newly isolated ciprofloxacin-resistant P. aeruginosa in a person with CF. tandfonline.com In this case, first-line treatment had failed, and the patient was subsequently treated with a combination of oral this compound and nebulised tobramycin, leading to the successful eradication of the pathogen. tandfonline.com This clinical experience, though limited to a single case, supports the in vitro findings and suggests a potential role for this compound in treating ciprofloxacin-resistant P. aeruginosa lung infections in the CF population. tandfonline.com
Drug Drug Interaction Research and Pharmacovigilance
Interactions with Multivalent Cations (e.g., Aluminum, Magnesium, Calcium, Iron, Zinc)
The oral absorption of Delafloxacin can be significantly hindered by the concurrent administration of products containing multivalent cations. Like other fluoroquinolones, this compound can form insoluble chelation complexes with these cations in the gastrointestinal tract, leading to reduced bioavailability and potentially suboptimal systemic concentrations. drugs.comnih.gov
Research and prescribing information consistently highlight this interaction. drugbank.com Products such as antacids containing aluminum or magnesium, sucralfate, and supplements or multivitamins containing iron or zinc can substantially interfere with this compound absorption. nih.govdrugbank.com It is recommended that oral this compound be administered at least 2 hours before or 6 hours after taking any of these agents to avoid this interaction. drugbank.comresearchgate.net While specific data on the interaction between intravenous this compound and oral multivalent cation-containing products are not available, co-administration of intravenous this compound with any solution containing multivalent cations, such as magnesium, through the same intravenous line is not advised. drugbank.comnih.gov
Cytochrome P450 Enzyme Interactions (Inhibition and Induction)
This compound exhibits a low potential for clinically significant drug-drug interactions mediated by the Cytochrome P450 (CYP450) enzyme system. drugs.comnih.gov Its metabolism is primarily through glucuronidation, with oxidative metabolism via CYP450 pathways accounting for a very small fraction (approximately 1%) of an administered dose. drugs.com
Inhibition: In vitro studies have demonstrated that at clinically relevant concentrations, this compound does not inhibit the major CYP450 isoenzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4/5. drugs.com
Induction: While mild induction of CYP3A4 was observed in vitro at clinically relevant concentrations, this finding did not translate into a clinical effect. drugs.com A clinical study involving healthy volunteers showed that this compound did not affect the pharmacokinetics (Cmax and AUC) of midazolam, a sensitive CYP3A4 substrate, or its metabolite. drugs.com This suggests that this compound is not expected to alter the clearance of drugs metabolized by this pathway. nih.gov
Interactions Affecting QTc Interval
A thorough QT/QTc study was conducted to evaluate the effect of this compound on cardiac repolarization in healthy adult subjects. drugs.com The study was a randomized, double-blind, placebo- and positive-controlled, 4-period crossover trial assessing both therapeutic (300 mg IV) and supratherapeutic (900 mg IV) doses of this compound. drugs.com
The results demonstrated that this compound does not cause a clinically meaningful prolongation of the QTc interval. drugs.comdroracle.ai At all measured time points following both therapeutic and supratherapeutic doses, the upper limit of the 90% confidence interval for the placebo-corrected change from baseline in QTcF (ΔΔQTcF) was below the 10-millisecond threshold for regulatory concern. drugs.com In fact, a small but statistically significant inverse relationship was observed between this compound plasma concentrations and the change in QTcF, indicating a minor shortening of the interval, which is not considered clinically meaningful. droracle.ai
Interactions with Warfarin
The potential for an interaction between this compound and Warfarin warrants clinical consideration, primarily based on the established class effect of fluoroquinolones on anticoagulation therapy. Some fluoroquinolones have been reported to enhance the hypoprothrombinemic effect of Warfarin, leading to an increased International Normalized Ratio (INR) and a higher risk of bleeding. mdpi.com The proposed mechanisms for this interaction within the fluoroquinolone class include inhibition of Warfarin's metabolism (often via CYP2C9) and/or suppression of vitamin K-producing intestinal flora. mdpi.com
However, this compound is distinct in that it does not inhibit CYP2C9 at clinically relevant concentrations. drugs.comnih.gov While direct clinical studies evaluating the specific interaction between this compound and Warfarin are not extensively documented, the lack of interaction with the CYP450 system suggests a lower likelihood of a pharmacokinetic interaction compared to other fluoroquinolones like ciprofloxacin (B1669076). nih.govmdpi.com Nevertheless, given the potential for pharmacodynamic interactions (e.g., effects on gut flora) and the known class effect, careful monitoring of coagulation parameters is a prudent clinical practice when this compound is co-administered with Warfarin.
Interactions with Microbiota Oral Supplements
The co-administration of this compound with microbiota oral supplements, such as probiotics containing live bacterial strains (e.g., Lactobacillus, Bifidobacterium), may result in a diminished efficacy of the supplement. drugs.com The fundamental mechanism of this interaction is the antibacterial activity of this compound, which is theorized to kill the live microorganisms present in these probiotic formulations. drugs.com
Although the definitive clinical significance of this interaction has not been formally established through extensive studies, a common management strategy is to separate the administration times. drugs.com It is often advised to take oral probiotic supplements at least one to two hours before or after the antibiotic dose to minimize the potential for the antibiotic to neutralize the probiotic organisms in the gastrointestinal tract. drugs.com
Future Research Directions and Unanswered Questions
Long-Term Resistance Surveillance Studies
A critical component of post-marketing evaluation for any new antibiotic is the implementation of robust, long-term surveillance studies to monitor the emergence of resistance. idstewardship.com While delafloxacin has shown potent activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), the history of the fluoroquinolone class is marked by the rapid development of resistance following widespread clinical use. nih.govnih.gov
Concerns remain that this compound could follow a similar path. Although its dual-targeting mechanism of both DNA gyrase and topoisomerase IV is thought to limit the emergence of resistance, and it has demonstrated a low probability for selecting resistant mutants in MRSA, continued vigilance is paramount. nih.govoup.com Resistance has been shown to emerge in vitro in fluoroquinolone-resistant MRSA isolates that were previously susceptible to this compound. oup.com Surveillance studies have already begun to characterize resistance patterns in organisms like Staphylococcus aureus, Neisseria gonorrhoeae, and Escherichia coli. nih.gov Therefore, ongoing and future surveillance programs will be essential to track susceptibility trends, identify any increases in minimum inhibitory concentrations (MICs), and understand the real-world impact of this compound use on bacterial populations over time. idstewardship.comoup.com
Optimal Use Scenarios and Stewardship Strategies for this compound
Defining the optimal clinical scenarios for this compound is a key unanswered question that requires further study. idstewardship.com To preserve its efficacy and minimize the development of resistance, it is crucial to move beyond its current approved indications and identify specific therapeutic niches. nih.gov Antimicrobial stewardship programs (ASPs) will play a central role in this effort by developing guidelines, monitoring usage patterns, and educating prescribers. numberanalytics.com
Strategies to prevent resistance include using this compound judiciously, optimizing dosing to achieve effective pharmacokinetic/pharmacodynamic targets, and considering combination therapy where appropriate. numberanalytics.com The UK's National Institute for Health and Care Excellence (NICE) advises that this compound should be reserved for patients who are most likely to benefit, with specialist microbiological advice to monitor use and limit resistance. nice.org.uk Its broad spectrum, which covers MRSA, Pseudomonas species, and anaerobes, makes it an attractive option, but this also increases the risk of overuse. nih.gov Future research should focus on identifying patient populations and infection types where this compound offers a clear advantage over existing therapies, thereby ensuring it is used appropriately and its effectiveness is maintained. nih.gov
Research in Specific Patient Populations (e.g., Renal Impairment, Hepatic Impairment)
The pharmacokinetics and safety of this compound must be thoroughly evaluated in specific patient populations to guide appropriate use.
Renal Impairment: Studies have shown that renal impairment affects this compound clearance. nih.govresearchgate.net As the degree of renal impairment worsens, the total exposure (AUC) to this compound increases. nih.gov In subjects with severe renal impairment (eGFR < 30 mL/min), the mean AUC was approximately two-fold higher than in subjects with normal renal function following a single intravenous dose. nih.govresearchgate.net This necessitates dose adjustments for the intravenous formulation in this population. numberanalytics.comresearchgate.net However, for oral this compound, no dose adjustment appears necessary for patients with renal impairment. numberanalytics.com There is insufficient data on the efficacy of this compound in patients with severe renal impairment or end-stage renal disease (ESRD). fda.gov Further research is needed to confirm the optimal dosing and to evaluate the efficacy and safety in patients with severe renal disease and those on dialysis. fda.govresearchgate.net
| Renal Function Group | Mean AUC₀₋∞ (μg·h/mL) | Mean Total Clearance (L/h) | Fold Increase in AUC vs. Normal |
|---|---|---|---|
| Normal | 22.6 | 13.7 | 1.0 |
| Mild Impairment | N/A | N/A | 1.3 |
| Moderate Impairment | N/A | N/A | 1.6 |
| Severe Impairment | 45.0 | 7.07 | 2.0 |
Data derived from studies on intravenous this compound administration. nih.govresearchgate.netfda.gov
Hepatic Impairment: A study investigating the pharmacokinetics of a single intravenous dose of this compound in subjects with mild, moderate, and severe hepatic impairment found no significant impact on the drug's exposure or clearance. nih.gov The study concluded that no initial dose adjustment is warranted for patients with any degree of hepatic impairment. nih.gov
Further Clinical Trials for Unapproved Indications
This compound's broad spectrum of activity suggests its potential utility beyond its current approval for acute bacterial skin and skin structure infections (ABSSSI). nih.govclinicaltrialsarena.com Further clinical trials are needed to explore its efficacy and safety for other infectious diseases.
Community-Acquired Bacterial Pneumonia (CABP): A Phase 3 trial (DEFINE-CABP) compared this compound to moxifloxacin (B1663623) for the treatment of CABP. idstewardship.comresearchgate.net The results showed that this compound was non-inferior to moxifloxacin, suggesting it could be an effective monotherapy for CABP, providing coverage against gram-positive, gram-negative, and atypical pathogens. researchgate.netmdpi.com
Bloodstream Infections: Due to its activity against both MRSA and gram-negative bacteria, this compound has been proposed as a potential oral step-down therapy for bloodstream infections. idstewardship.com However, specific outcome data for bacteremic patients from the initial Phase 3 trials were not detailed, highlighting the need for dedicated studies in this area. idstewardship.commdpi.com
Gonorrhea: this compound initially showed promise against Neisseria gonorrhoeae in in vitro studies. However, a Phase 3 trial (PROCEEDING) comparing single-dose oral this compound to ceftriaxone (B1232239) for uncomplicated gonorrhea did not meet its primary endpoint, tempering enthusiasm for this indication. idstewardship.com
Future trials could also investigate its role in hospital-acquired pneumonia, complicated urinary tract infections, and orthopedic infections, where its enhanced activity in acidic environments could be advantageous. idstewardship.comnumberanalytics.com
Comparative Effectiveness Research in Real-World Settings
While randomized controlled trials (RCTs) establish efficacy under ideal conditions, comparative effectiveness research in real-world settings is essential to understand how a drug performs in routine clinical practice. researchgate.net Network meta-analyses have been conducted to indirectly compare this compound with other antibiotics used for ABSSSI.
One such analysis found that this compound demonstrated a greater composite clinical response compared to ceftobiprole, fusidic acid, iclaprim, telavancin, and vancomycin (B549263). researchgate.netnih.gov Its effectiveness was comparable to other standard-of-care agents like dalbavancin, daptomycin, and linezolid (B1675486) for various outcomes. researchgate.netnih.gov A meta-analysis of six RCTs found no significant difference in clinical cure rates between this compound and comparator drugs. nih.gov
Notably, in a Phase 2 study and a subsequent Phase 3 trial, this compound showed higher cure rates compared to vancomycin in obese patients with ABSSSI. idstewardship.comcabidigitallibrary.org Real-world evidence studies are needed to confirm these findings and to evaluate the cost-effectiveness of this compound compared to other treatment options, which will be crucial for determining its ultimate place in therapy. researchgate.net
| Comparator | Indication | Finding | Citation |
|---|---|---|---|
| Vancomycin, Linezolid | ABSSSI | Cure rates with this compound were significantly greater than vancomycin, particularly in obese patients. Rates were similar to linezolid. | cabidigitallibrary.org |
| Vancomycin + Aztreonam (B1666516) | ABSSSI | This compound was statistically non-inferior to vancomycin plus aztreonam. | clinicaltrialsarena.com |
| Moxifloxacin | CABP | This compound was non-inferior to moxifloxacin for early clinical response. | researchgate.netmdpi.com |
| Ceftobiprole, Fusidic Acid, Iclaprim, Telavancin, Vancomycin | ABSSSI (Network Meta-Analysis) | This compound showed a significantly better composite clinical response. | researchgate.netnih.gov |
| Dalbavancin, Daptomycin, Linezolid, Omadacycline, Tedizolid | ABSSSI (Network Meta-Analysis) | This compound showed comparable early clinical response. | researchgate.netnih.gov |
Q & A
Q. What methodologies are recommended for determining Delafloxacin's minimum inhibitory concentration (MIC) in vitro, and how do physiological conditions influence its activity?
this compound's MIC is typically measured under neutral pH conditions using standardized broth microdilution methods. However, its activity is enhanced in acidic environments (e.g., phagosomes), where its anionic structure promotes intracellular accumulation. Researchers should compare MIC values under neutral vs. acidic pH to better predict in vivo efficacy, as standard MICs may underestimate potency in acidic infection sites .
Q. How should stability-indicating analytical methods be validated for this compound in pharmaceutical formulations?
A validated LC-MS/MS method can quantify this compound and its degradation products under stress conditions (e.g., heat, acid/alkali, oxidation). Parameters like linearity (0.01–10 mg/L in plasma), precision (RSD <15%), and recovery rates must adhere to FDA guidelines. Degradation products are characterized using MS/MS in positive ionization mode to ensure specificity .
Q. What pharmacokinetic (PK) properties of this compound are critical for experimental design in animal or human studies?
Key PK considerations include its high tissue penetration, concentration-dependent bactericidal activity, and dual targeting of DNA gyrase/topoisomerase IV. This compound's anionic nature enhances accumulation in acidic sites (e.g., abscesses), requiring PK/PD models to incorporate pH-adjusted MIC values. Oral and IV bioavailability studies should account for food effects, with dose proportionality established up to 1,200 mg .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro MIC data and in vivo efficacy for this compound against gram-negative pathogens?
While in vitro MICs for gram-negative bacteria like E. coli may appear high (e.g., MIC90 = 4 mg/L), this compound's in vivo efficacy is influenced by intracellular accumulation and pH-dependent potency. Animal models simulating infected tissue microenvironments (e.g., murine thigh infection at pH 6.0) are recommended to bridge this gap .
Q. What experimental approaches optimize this compound dosing in obese populations?
Subgroup analyses of RCTs suggest BMI impacts vancomycin efficacy but not this compound, likely due to its consistent tissue distribution. Dosing studies should use population PK modeling to assess AUC/MIC ratios across BMI categories, ensuring therapeutic exposure without dose adjustments .
Q. What mechanisms underlie this compound resistance in MRSA, and how can efflux pump activity be quantified?
Resistance in MRSA arises via mutations in gyrA/parC or genomic amplifications of the sdrM efflux pump gene. Experimental evolution under this compound pressure (≥30 passages) selects for sdrM-amplified strains. Quantify efflux activity using ethidium bromide accumulation assays with/without efflux inhibitors (e.g., reserpine) .
Q. How should meta-analyses account for heterogeneity when comparing this compound's clinical cure rates in ABSSSI trials?
Pool data using random-effects models to handle variability in RCT designs (e.g., comparator drugs, dosing). Stratify by infection type (cellulitis vs. abscess) and pathogen (MRSA vs. MSSA). Sensitivity analyses exclude high-bias studies, focusing on double-blind trials with ITT populations .
Q. What in vitro models best replicate this compound's activity against intracellular pathogens like Mycobacterium tuberculosis?
Use macrophage infection models (e.g., THP-1 cells) incubated at pH 5.5–6.0 to mimic phagosomal acidity. Compare intracellular vs. extracellular MICs, as this compound’s potency increases 10-fold in acidic conditions, enhancing bacterial clearance in M. tuberculosis-infected macrophages .
Q. How do gyrA/parC mutations and efflux pump gene variations impact microbiological eradication rates in clinical trials?
Mutations in gyrA (Ser91Tyr) and parC reduce target affinity, while sdrM amplifications decrease intracellular drug concentrations. In trials, correlate eradication failure with baseline pathogen genotypes using whole-genome sequencing. Presumed eradication (based on clinical cure) may mask resistance, necessitating post-treatment susceptibility testing .
Q. What bioanalytical challenges arise when quantifying this compound in biological matrices, and how are they mitigated?
Matrix effects (e.g., plasma proteins) can lower recovery rates. Use deuterated internal standards (e.g., D5-Delafloxacin) and solid-phase extraction to enhance sensitivity. Validate methods per FDA guidelines, ensuring LLOQ ≤0.01 mg/L in plasma and ≤0.05 mg/L in urine for pharmacokinetic studies .
Tables for Key Data Comparisons
Table 1: this compound MIC90 Values Under Different Conditions
| Pathogen | Neutral pH MIC90 (mg/L) | Acidic pH MIC90 (mg/L) | Source |
|---|---|---|---|
| S. aureus (MRSA) | 0.25 | 0.03 | |
| N. gonorrhoeae | 0.125 | N/A | |
| E. coli | 4.0 | 0.5 |
Table 2: Clinical Cure Rates in ABSSSI RCTs
| Study ID | This compound Cure Rate (%) | Comparator Cure Rate (%) | Odds Ratio (95% CI) |
|---|---|---|---|
| RCT 1 | 88.5 | 87.1 | 1.12 (0.71–1.77) |
| RCT 2 | 89.2 | 90.1 | 0.94 (0.62–1.41) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
